molecular formula C7H4N2O B14456509 [2-(Furan-2-yl)ethenylidene]cyanamide CAS No. 75121-68-5

[2-(Furan-2-yl)ethenylidene]cyanamide

Cat. No.: B14456509
CAS No.: 75121-68-5
M. Wt: 132.12 g/mol
InChI Key: KOIVPKVUUUCKIQ-UHFFFAOYSA-N
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Description

[2-(Furan-2-yl)ethenylidene]cyanamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a cyanamide group through an ethenylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Furan-2-yl)ethenylidene]cyanamide typically involves the reaction of furan derivatives with cyanamide under specific conditions. One common method is the condensation reaction between furan-2-carbaldehyde and cyanamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[2-(Furan-2-yl)ethenylidene]cyanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanamide group to other functional groups.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

[2-(Furan-2-yl)ethenylidene]cyanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(Furan-2-yl)ethenylidene]cyanamide involves its interaction with specific molecular targets and pathways. The furan ring and cyanamide group can participate in various biochemical reactions, leading to the modulation of biological processes. For example, the compound may inhibit certain enzymes or interact with cellular receptors, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of [2-(Furan-2-yl)ethenylidene]cyanamide.

    Furan-2-carboxylic acid: An oxidized derivative of furan.

    2-Acetylfuran: Another furan derivative with different functional groups.

Uniqueness

This compound is unique due to its specific combination of a furan ring and a cyanamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

75121-68-5

Molecular Formula

C7H4N2O

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C7H4N2O/c8-6-9-4-3-7-2-1-5-10-7/h1-3,5H

InChI Key

KOIVPKVUUUCKIQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=C=NC#N

Origin of Product

United States

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